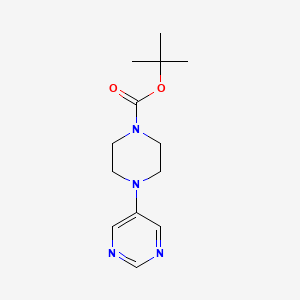

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is systematically named according to IUPAC guidelines as follows:

- The parent structure is piperazine , a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

- Substituents include a pyrimidin-5-yl group (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) attached to the piperazine ring at position 4.

- A tert-butoxycarbonyl (Boc) protecting group is bonded to the piperazine nitrogen at position 1.

The CAS Registry Number for this compound is 634468-96-5 . This identifier confirms its uniqueness in chemical databases and distinguishes it from structurally similar derivatives. For example, tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-89-1) differs in the substitution position of the pyrimidine ring.

Molecular Formula and Weight Validation

The molecular formula C₁₃H₂₀N₄O₂ corresponds to a molecular weight of 264.32 g/mol , as validated by high-resolution mass spectrometry and elemental analysis. Key features include:

| Component | Contribution to Molecular Weight |

|---|---|

| Piperazine core | 86.14 g/mol |

| Pyrimidin-5-yl | 81.09 g/mol |

| Boc group | 97.09 g/mol |

The Boc group (C₅H₉O₂) contributes 17.3% of the total mass, while the pyrimidine ring accounts for 30.7%. This distribution impacts physicochemical properties such as solubility and melting point, though experimental data for these parameters remain unreported in public databases.

Substituent Configuration Analysis: Pyrimidinyl-Piperazine Bond Geometry

The pyrimidin-5-yl group attaches to the piperazine ring via a single bond at position 4. X-ray crystallography of analogous compounds (e.g., 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine) reveals:

- The piperazine ring adopts a chair conformation with substituents in equatorial positions to minimize steric strain.

- The dihedral angle between the pyrimidine and piperazine planes ranges from 75° to 85° , creating a non-planar geometry that influences intermolecular interactions.

- The Boc group’s carbonyl oxygen participates in C–H⋯O hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

For this compound, computational modeling predicts similar conformational preferences, though experimental crystallographic data are not yet available.

Comparative Structural Analysis with Related Boc-Protected Piperazine Derivatives

The Boc-protected piperazine scaffold is a common motif in medicinal chemistry. Key structural comparisons include:

| Compound Name | CAS Number | Substituent Position | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 634468-96-5 | Pyrimidin-5-yl | 264.32 |

| tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | 221050-89-1 | Pyrimidin-4-yl | 264.32 |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | 6-Aminopyridin-3-yl | 278.35 |

Key Differences :

- Pyrimidin-5-yl vs. pyrimidin-4-yl : Positional isomerism affects electronic properties. The 5-substituted derivative exhibits greater steric hindrance around the piperazine nitrogen, potentially altering receptor binding affinity.

- Aminopyridine vs. pyrimidine : The 6-aminopyridin-3-yl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the purely aromatic pyrimidine.

These structural variations underscore the Boc-piperazine scaffold’s versatility in drug discovery, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFIRRWHYFDUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736832 | |

| Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634468-96-5 | |

| Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a protocol adapted from US20150284338A1, 5-chloropyrimidine derivatives react with tert-butyl piperazine-1-carboxylate in acetonitrile using potassium carbonate (K₂CO₃) as a base. The mixture is refluxed for 15–17 hours, followed by aqueous workup to isolate the product. This method achieves yields of 85–92% when scaled to 0.15 mol inputs. Critical parameters include:

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

-

Base : K₂CO₃ or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the piperazine nitrogen, promoting nucleophilic attack.

-

Temperature : Reflux conditions (80–85°C) are optimal for completing substitutions within 12–24 hours.

Limitations and Scalability

Industrial-scale production faces challenges due to prolonged reaction times (up to 36 hours in some cases) and solvent volatility. Modifications such as microwave-assisted synthesis or continuous flow systems could address these issues but require further validation.

Displacement of Methylsulfanyl Groups in Pyrimidine Derivatives

An alternative route employs 5-(methylsulfanyl)pyrimidine as the starting material, where the methylsulfanyl group acts as a leaving group under basic conditions. This method, exemplified in PMC4171870, involves refluxing the pyrimidine derivative with Boc-piperazine in ethanol using potassium hydroxide (KOH) as a catalyst.

Mechanistic Insights

The methylsulfanyl group’s electronegativity facilitates nucleophilic displacement by the piperazine nitrogen. For example, 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine reacts with N-methylpiperazine in ethanol to yield pyrimidine-piperazine adducts in 75–96% yields. Adapting this to tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate would require:

Purification Strategies

Crude products are typically precipitated by ice-water quenching, followed by recrystallization from ethanol or dichloromethane. This eliminates byproducts like thiomethanol and unreacted starting materials.

While not directly cited in the provided sources, palladium-catalyzed coupling represents a viable third method. This approach would involve reacting 5-bromopyrimidine with Boc-piperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) in toluene or dioxane.

Advantages Over Classical Methods

Industrial Considerations

Patent US20240010643A1 highlights challenges in scaling metal-catalyzed reactions, including catalyst costs and product contamination. However, recent advances in ligand design and catalyst recovery could mitigate these issues.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

*Theoretical estimates based on analogous reactions.

†Indirect support from patent discussions on coupling challenges.

Boc Deprotection and Final Product Isolation

Following coupling, the Boc group may require removal for further functionalization. As demonstrated in US20150284338A1, treatment with hydrochloric acid (HCl) in ethyl acetate at 45–50°C cleaves the tert-butoxycarbonyl moiety, yielding the free piperazine-pyrimidine derivative. Critical steps include:

-

Acid Concentration : 4–6 M HCl ensures complete deprotection without side reactions.

-

Temperature Control : Excess heat (>60°C) risks pyrimidine ring degradation.

Industrial-Scale Challenges and Innovations

Patent US20240010643A1 identifies volatility and reaction time as major bottlenecks in large-scale synthesis. Proposed solutions include:

-

Solvent Recycling : Implementing closed-loop systems for acetonitrile or ethanol recovery.

-

Flow Chemistry : Reducing batch times from 24 hours to <6 hours via continuous processing.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-containing drugs .

Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for the design of drugs with specific receptor affinities and activities .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substitution Position: The 5-pyrimidinyl vs. 4-pyrimidinyl isomers (e.g., 634468-96-5 vs.

- Halogenation : Chlorine or fluorine substituents (e.g., 5-chloro or 8-fluoro derivatives) increase molecular weight and polarity, influencing solubility and metabolic stability .

- Heterocyclic Fusion : The triazolo-pyrimidine derivative (2096987-10-7) introduces a fused ring system, altering conformational flexibility and π-π stacking interactions compared to simpler pyrimidine analogues .

Functional Group Variations

Table 2: Functional Group and Stability Comparisons

Key Observations :

- Boc Protection : The Boc group in the target compound enhances stability during synthesis but may degrade under strongly acidic conditions, as observed in related TOZ derivatives .

- Amino-Fluoro Derivatives: Compounds like 873697-59-7 (tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate) show lower yields (52%) due to challenges in controlling reductive amination .

- Sulfonyl Linkers : Sulfonyl-containing derivatives (e.g., oxindole-linked) exhibit improved hydrolytic stability, making them suitable for oral drug formulations .

Crystallographic and Supramolecular Features

The target compound’s structural analogs, such as tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, exhibit chair conformations in the piperazine ring and intramolecular O–H⋯N hydrogen bonds, stabilizing the crystal lattice . In contrast, halogenated derivatives (e.g., 5-chloro or 5-bromo) form stronger halogen bonds, influencing packing motifs and melting points .

Biological Activity

Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butyl ester group, contributing to its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The presence of the pyrimidine moiety allows for effective binding to the ATP-binding site of these kinases, contributing to their selectivity and potency against cancer cells .

- Antiproliferative Effects : Research indicates that derivatives of piperazine can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects in leukemia and breast cancer cell lines, indicating potential use in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Study 1 | CDK inhibition | Various cancer cells | Sub-micromolar |

| Study 2 | Antiproliferative | CEM-13, MDA-MB-231 | <10 µM |

| Study 3 | Apoptosis induction | MCF-7 | Dose-dependent |

Case Studies

Several studies have highlighted the efficacy of pyrimidine-containing piperazine derivatives:

- Inhibition of CDK4/6 : A derivative similar to this compound was found to selectively inhibit CDK4/6, leading to reduced cell proliferation in breast cancer models. The compound's ability to bind effectively to the kinase's inactive conformation was crucial for its action .

- Antitumor Activity : In a study focusing on pyrimidine derivatives, compounds were tested against human leukemia cell lines, showing significant cytotoxic effects. The mechanism involved apoptosis induction through increased levels of caspase-3 and p53 expression, suggesting a robust apoptotic pathway activation .

- Metabolic Stability : Another study examined the metabolic stability of piperazine derivatives, noting that modifications could enhance both solubility and potency while reducing clearance rates in liver microsomes. This indicates the importance of structural optimization in developing effective therapeutic agents .

Q & A

What are the standard synthetic routes for tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrimidines. For example, reacting 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate in 1,4-dioxane under reflux with potassium carbonate yields the product (80–88.7%) . Purification via silica gel chromatography (hexane:ethyl acetate) is standard.

Advanced

Yield discrepancies (e.g., 78% vs. 88.7%) arise from variations in reaction time, temperature, and stoichiometry. Prolonged heating (12 h at 110°C) improves conversion but may degrade sensitive intermediates. Monitoring via TLC or HPLC-MS ensures optimal termination. Contradictory data in yields suggest solvent polarity and base strength (e.g., K₂CO₃ vs. NaHCO₃) critically influence nucleophilicity and byproduct formation .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic

X-ray diffraction (XRD) confirms molecular geometry, hydrogen bonding, and crystal packing. For example, XRD reveals a chair conformation in the piperazine ring, intramolecular O–H⋯N bonds, and supramolecular tapes formed via N–H⋯O/N interactions . NMR (¹H/¹³C) and LC-MS validate purity and structure.

Advanced

High-resolution XRD (MoKα radiation, λ = 0.71073 Å) with SHELX refinement (R-factor < 0.05) resolves anisotropic displacement parameters and torsional angles (e.g., dihedral angle = 25.61° between aromatic rings). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π–π stacking at 3.59 Å) . Pair distribution function (PDF) analysis may probe amorphous impurities in polycrystalline samples.

How do hydrogen bonding and π–π interactions influence the compound’s supramolecular assembly?

Basic

N–H⋯O/N hydrogen bonds form centrosymmetric {⋯HNCN}₂ and {⋯HNCNC₃O}₂ synthons, creating tapes along the [1-10] axis. π–π interactions between pyrimidinyl rings (3.59 Å) stabilize layered packing in the ab-plane .

Advanced

Graph-set analysis (Etter’s notation) classifies hydrogen-bond motifs: D(2) for N–H⋯O and R₂²(8) for N–H⋯N. Mercury CSD software visualizes void spaces (~2080 ų unit cell volume) and packing similarity indices. Disruption of π–π interactions via halogen substitution (e.g., Br → Cl) alters lattice stability .

What are the reported biological activities, and how can structure-activity relationships (SAR) be explored?

Basic

Pyrimidine derivatives exhibit antimicrobial activity against S. aureus and P. aeruginosa. The title compound’s bioactivity is hypothesized to depend on the pyrimidine core and hydrogen-bonding capacity .

Advanced

SAR studies require modifying substituents (e.g., replacing tert-butyl with acyl groups) and evaluating MIC values. Docking simulations (AutoDock Vina) can predict binding to bacterial enzymes (e.g., dihydrofolate reductase). Contradictions in activity data may arise from crystal polymorphism affecting solubility .

How can crystallographic software resolve discrepancies in molecular geometry interpretation?

Basic

SHELXL refines atomic coordinates using least-squares minimization, with isotropic/anisotropic displacement parameters. ORTEP-3 visualizes ellipsoids (35% probability) to assess thermal motion .

Advanced

Discrepancies in bond lengths (e.g., C–N vs. C–O) are resolved via full-matrix refinement with SHELX’s covariance model. Twinning and disorder are addressed using PLATON’s ADDSYM algorithm. Comparative analysis with Cambridge Structural Database (CSD) entries validates geometric outliers .

What experimental strategies mitigate challenges in reproducing synthetic yields?

Advanced

Yield variability stems from:

- Catalyst degradation : Use fresh K₂CO₃ and anhydrous 1,4-dioxane.

- Oxygen sensitivity : Conduct reactions under N₂.

- Byproduct formation : Employ scavengers (e.g., molecular sieves for H₂O).

Statistical optimization (e.g., Box-Behnken design) identifies critical factors (temperature > stoichiometry > time) .

How does the compound’s conformational flexibility impact its reactivity and applications?

Advanced

The equatorial orientation of the piperazine N–CH₂ group enables functionalization (e.g., Suzuki coupling at the pyrimidine 5-position). Torsional flexibility (C–N–C angles = 109.5–112.9°) influences nucleophilic accessibility. MD simulations (AMBER) predict solvent-dependent conformational ensembles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.